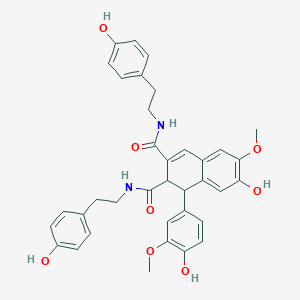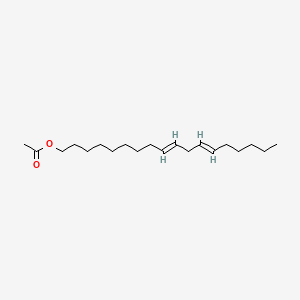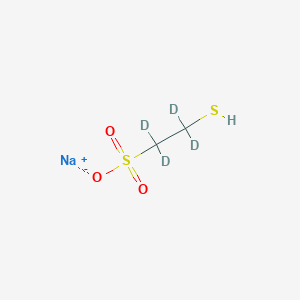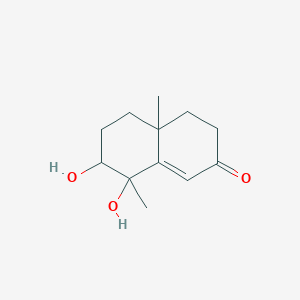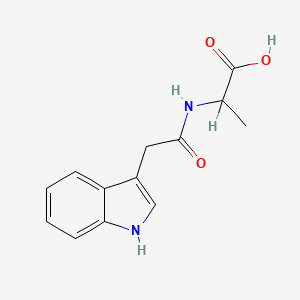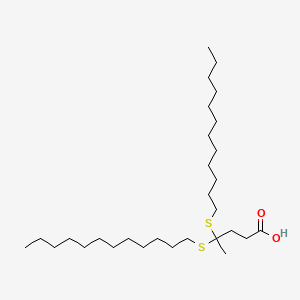
Pentanoic acid, 4,4-bis(dodecylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanoic acid, 4,4-bis(dodecylthio)-, also known as 4,4-bis(dodecylthio)pentanoic acid, is a specialized organic compound with the molecular formula C29H58O2S2. This compound is characterized by the presence of two dodecylthio groups attached to the fourth carbon of pentanoic acid. It is primarily used in polymer chemistry, particularly in reversible addition-fragmentation chain transfer (RAFT) polymerization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 4,4-bis(dodecylthio)- typically involves the reaction of 1-dodecanethiol with carbon disulfide in the presence of a base such as potassium hydroxide. This reaction forms bis(dodecylsulfanylthiocarbonyl) disulfide, which is then reacted with 4,4’-azobis(4-cyanovaleric acid) to yield the final product .
Industrial Production Methods
While specific industrial production methods for pentanoic acid, 4,4-bis(dodecylthio)- are not widely documented, the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Pentanoic acid, 4,4-bis(dodecylthio)- undergoes various chemical reactions, including:
Oxidation: The dodecylthio groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the dodecylthio groups.
Substitution: The dodecylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Pentanoic acid derivatives without the dodecylthio groups.
Substitution: Various substituted pentanoic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pentanoic acid, 4,4-bis(dodecylthio)- is extensively used in scientific research, particularly in the field of polymer chemistry. Its primary application is as a RAFT agent in polymerization reactions, which allows for the controlled synthesis of polymers with specific architectures and functionalities . This compound is also used in the development of self-healing materials and covalently adaptable networks (CANs) .
Mecanismo De Acción
The mechanism of action of pentanoic acid, 4,4-bis(dodecylthio)- in RAFT polymerization involves the reversible addition-fragmentation chain transfer process. The dodecylthio groups act as chain transfer agents, allowing for the controlled growth of polymer chains. This process involves the formation of a stable intermediate that can reinitiate polymerization, leading to well-defined polymer structures .
Comparación Con Compuestos Similares
Similar Compounds
4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid: Another RAFT agent with similar applications in polymer chemistry.
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid: Used in controlled radical polymerization, particularly for methacrylate and methacrylamide monomers.
Uniqueness
Pentanoic acid, 4,4-bis(dodecylthio)- is unique due to its dual dodecylthio groups, which provide enhanced control over polymerization reactions compared to other RAFT agents. This compound’s ability to form stable intermediates and reinitiate polymerization makes it particularly valuable in the synthesis of complex polymer architectures.
Propiedades
Número CAS |
4200-61-7 |
|---|---|
Fórmula molecular |
C29H58O2S2 |
Peso molecular |
502.9 g/mol |
Nombre IUPAC |
4,4-bis(dodecylsulfanyl)pentanoic acid |
InChI |
InChI=1S/C29H58O2S2/c1-4-6-8-10-12-14-16-18-20-22-26-32-29(3,25-24-28(30)31)33-27-23-21-19-17-15-13-11-9-7-5-2/h4-27H2,1-3H3,(H,30,31) |
Clave InChI |
XWIMFKGLFGDSOG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCSC(C)(CCC(=O)O)SCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


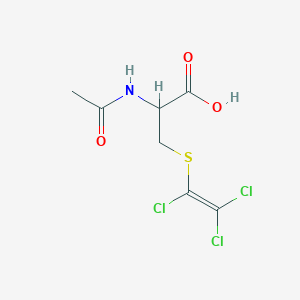
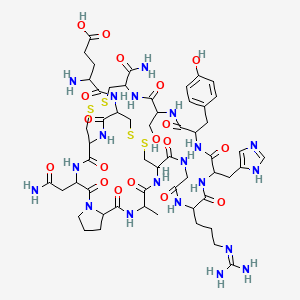
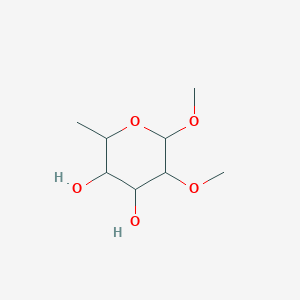
![methyl 1-acetyloxy-4a,6-dihydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate](/img/structure/B12322094.png)
